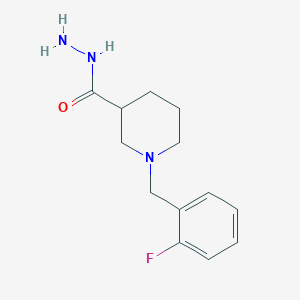

![molecular formula C15H13Cl2NO5S B5218727 methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)

methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate is a sophisticated chemical entity that has drawn interest in various fields of chemistry and materials science due to its unique structure and properties. While specific literature on this exact compound is scarce, related studies provide insight into its potential synthesis, molecular structure, and chemical behavior.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions starting from basic aromatic or benzoic acid precursors. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a closely related compound, proceeds through etherification, sulfonylation, amination, and esterification steps, with optimization of conditions leading to significant improvements in yields (Xu et al., 2018). This suggests that the target compound could be synthesized through a similar strategic approach, emphasizing the importance of reaction condition optimization.

Molecular Structure Analysis

The structure of sulfonamide compounds features distinct spatial arrangements influencing their chemical behavior and interactions. For example, the study on a novel acaricide reveals how the orientation of sulfonamide and ester substituents in relation to the aromatic ring impacts the compound's molecular conformation through intramolecular hydrogen bonding (Kimura & Hourai, 2005). This information is crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions and Properties

The chemical behavior of sulfonamide-based compounds is varied and can be influenced by substituents on the aromatic rings. For example, the introduction of electron-donating or withdrawing groups can significantly alter the photophysical properties and reactivity of such molecules (Kim et al., 2021). This implies that the specific substituents in the target compound, such as the methoxy and chloro groups, would play a critical role in its reactivity and interaction with other chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

For instance, it may undergo nucleophilic substitution reactions at the benzylic position . The compound might also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .

Result of Action

Similar compounds have been known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets . .

Propriétés

IUPAC Name |

methyl 2-chloro-5-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO5S/c1-22-14-6-4-10(8-13(14)17)24(20,21)18-9-3-5-12(16)11(7-9)15(19)23-2/h3-8,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTVDYMBMGULOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

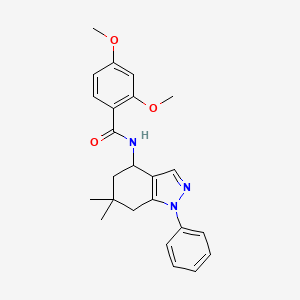

![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

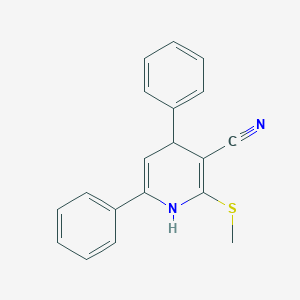

![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)

![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)

![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)

![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5218689.png)

![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)

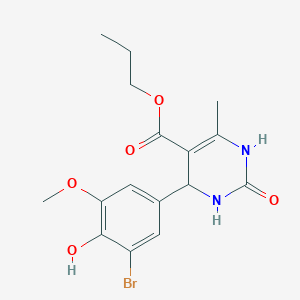

![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)

![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)

![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)